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N-hydroxyformanilide

Enzyme inhibition Mandelate racemase Transition-state analogue

N-Hydroxyformanilide (HFA; N-phenylformohydroxamic acid; CAS 31335-69-0) is a small-molecule N-aryl hydroxamic acid (C₇H₇NO₂; MW 137.14 g/mol). It functions as a transition-state/intermediate analogue inhibitor of mandelate racemase (MR; EC 5.1.2.2) from Pseudomonas putida, a paradigm enzyme for studying enzyme-catalyzed proton abstraction from carbon acids.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 31335-69-0
Cat. No. B8501206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxyformanilide
CAS31335-69-0
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C=O)O
InChIInChI=1S/C7H7NO2/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H
InChIKeyFWUDLKMCWUETIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyformanilide (CAS 31335-69-0) Procurement Guide: Core Identity and Scientific Positioning


N-Hydroxyformanilide (HFA; N-phenylformohydroxamic acid; CAS 31335-69-0) is a small-molecule N-aryl hydroxamic acid (C₇H₇NO₂; MW 137.14 g/mol) . It functions as a transition-state/intermediate analogue inhibitor of mandelate racemase (MR; EC 5.1.2.2) from Pseudomonas putida, a paradigm enzyme for studying enzyme-catalyzed proton abstraction from carbon acids [1]. The compound is also accessible via a distinctive synthetic route—the near-quantitative reaction of nitrosobenzene with glyoxylic acid in aqueous solution [2]. These dual features—a well-characterized, potent enzyme-inhibitory profile and a convenient, high-yield synthesis—define its core utility for biochemical probe development and mechanistic enzymology.

Why N-Hydroxyformanilide Cannot Be Replaced by Generic Hydroxamic Acid Analogs in Mandelate Racemase Studies


Although N-hydroxyformanilide, cupferron, and benzohydroxamate all act as competitive inhibitors of mandelate racemase by chelating the active-site Mg²⁺ ion, their inhibitory potencies differ by an order of magnitude (Ki = 2.79 ± 0.19 μM for HFA vs. Ki = 27 ± 4 μM for benzohydroxamate) [1][2]. Furthermore, HFA exhibits a unique pH-dependent binding mode: mandelate racemase binds the deprotonated form with approximately 10-fold greater affinity than the protonated form, a property that has not been reported for the other analogue inhibitors and that directly impacts experimental design in pH-controlled enzymology [1]. Procuring a generic “hydroxamic acid” without verifying the Ki against the target enzyme and the pH–pKi profile risks introducing confounding variables in mechanistic and structural studies.

N-Hydroxyformanilide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


10-Fold Superior Inhibition Potency of N-Hydroxyformanilide over Benzohydroxamate Against Mandelate Racemase

N-Hydroxyformanilide inhibits mandelate racemase (MR) from Pseudomonas putida with a Ki of 2.79 ± 0.19 μM, making it approximately 10-fold more potent than benzohydroxamate (Ki = 27 ± 4 μM), the most commonly employed intermediate analogue in MR structural studies [1][2]. This difference is attributable to the smaller formyl substituent (H–C=O) of HFA versus the benzoyl substituent (Ph–C=O) of benzohydroxamate, which imposes fewer steric constraints within the hydrophobic active-site cavity [1].

Enzyme inhibition Mandelate racemase Transition-state analogue Hydroxamic acid Mechanistic enzymology

pH-Dependent Binding: 10-Fold Affinity Shift for Deprotonated N-Hydroxyformanilide—A Property Absent in Comparator Analogues

The pH–pKi profile of N-hydroxyformanilide reveals that mandelate racemase binds the deprotonated form of HFA with approximately 10-fold greater affinity than the protonated form [1]. This pH-dependent binding behavior is a distinctive feature of HFA among the characterized MR intermediate analogues; the published profiles for cupferron and benzohydroxamate do not exhibit a comparable 10-fold affinity differential linked to ligand ionization state [1][2].

pH–pKi profiling Ligand protonation state Mandelate racemase Binding thermodynamics Intermediate analogue

N-Hydroxyformanilide vs. Cupferron: Equipotent MR Inhibitors with Distinct Chemistries for Orthogonal Experimental Designs

In a direct head-to-head comparison, N-hydroxyformanilide (Ki = 2.79 ± 0.19 μM) and cupferron (Ki = 2.67 ± 0.09 μM) exhibit near-identical potency as competitive inhibitors of mandelate racemase [1]. However, cupferron is an N-nitroso compound (N-nitrosophenylhydroxylamine) containing a diazeniumdiolate moiety, whereas HFA is a genuine N-formyl hydroxamic acid. The distinct chemical stability profiles—cupferron is known to be thermally and photolytically labile, while HFA, lacking the N-nitroso functionality, offers greater stability under standard laboratory conditions—allow users to select HFA when N-nitroso compound instability or toxicity is a concern [1].

Cupferron Competitive inhibition Structure–activity relationship Hydroxamic acid N-Nitroso compound

Synthetic Accessibility Advantage: Near-Quantitative Single-Step Synthesis of N-Hydroxyformanilide from Nitrosobenzene and Glyoxylic Acid

N-Hydroxyformanilide can be prepared in near-quantitative yield via the reaction of nitrosobenzene with glyoxylic acid in aqueous solution at ambient temperature, a method that avoids organic solvents, protecting groups, and multi-step protocols [1]. In contrast, benzohydroxamate and cupferron require distinct synthetic routes: benzohydroxamate is typically prepared from benzoyl chloride and hydroxylamine, while cupferron involves nitrosation of phenylhydroxylamine under controlled low-temperature conditions. The glyoxylic acid route for HFA offers a simpler, high-yielding, and scalable entry point.

Hydroxamic acid synthesis Nitrosobenzene Glyoxylic acid Green chemistry Aqueous reaction

Bidentate Metal-Coordination Mode: N-Hydroxyformanilide as a Ligand for Co(III) Complexes with Peptide Deformylase Inhibitory Activity

X-ray crystallographic studies demonstrate that the N-formyl hydroxylamine group of N-hydroxyformanilide coordinates Co(III) centers as a bidentate O,O'-donor ligand via the carbonyl oxygen and the deprotonated hydroxyl oxygen [1]. This coordination mode, characteristic of mono-deprotonated hydroxamic acids, results in a stable Co(III)–HFA complex that functions as a peptide deformylase (PDF) inhibitor with demonstrated antibacterial activity [1]. By comparison, cupferron coordinates metal ions via its N-nitroso group, producing fundamentally different metal-complex geometries and biological activity profiles.

Coordination chemistry Cobalt(III) complex Peptide deformylase inhibitor N-Formyl hydroxylamine ligand Antibacterial

N-Hydroxyformanilide Application Scenarios: Where the Compound Delivers Verified Differentiation


Mechanistic Enzymology: pH-Dependent Probing of Mandelate Racemase Active-Site Ionization

The 10-fold greater affinity of mandelate racemase for the deprotonated form of N-hydroxyformanilide [1] directly supports experiments designed to map the protonation state of active-site residues during catalysis. Researchers conducting pH–activity profiling or determining the pKa of catalytic groups can use HFA as a probe whose binding reports on the enzyme's preference for the deprotonated ligand, a feature not replicated by benzohydroxamate or cupferron.

Crystallographic Studies of Enzyme–Intermediate Complexes Requiring a Non-Nitrosamine Ligand

For X-ray crystallography of mandelate racemase–inhibitor complexes where regulatory or safety constraints preclude the use of N-nitroso compounds, N-hydroxyformanilide delivers equivalent inhibitory potency to cupferron (Ki ≈ 2.7–2.8 μM) [2] while lacking the N-nitroso functionality. This makes HFA the preferred ligand for co-crystallization studies in pharmaceutical research environments with strict genotoxicity controls.

Scalable Synthesis of Hydroxamic Acid Ligand Libraries via the Nitrosobenzene–Glyoxylic Acid Route

The near-quantitative, aqueous, room-temperature synthesis of N-hydroxyformanilide from nitrosobenzene and glyoxylic acid [3] provides a scalable and environmentally benign entry point for constructing diverse N-aryl hydroxamic acid libraries. Laboratories requiring multi-gram quantities for high-throughput screening or fragment-based drug discovery can reduce procurement costs and synthetic lead time by adopting this route over multi-step alternatives.

Coordination Chemistry and Antibacterial Metalloenzyme Inhibitor Development

The well-characterized bidentate O,O'-coordination mode of N-hydroxyformanilide to Co(III), yielding a stable complex with peptide deformylase inhibitory activity [4], positions HFA as a scaffold for designing metalloenzyme-targeted antibacterial agents. This scenario leverages HFA's distinct coordination chemistry, which differs fundamentally from the N-nitroso metal-binding mode of cupferron.

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